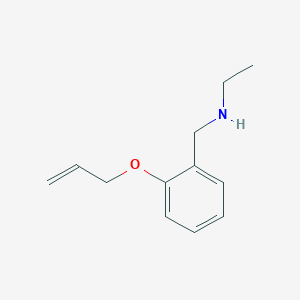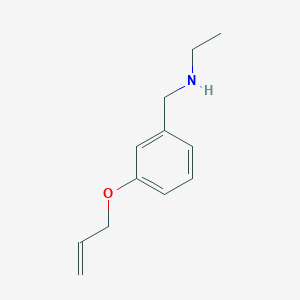![molecular formula C12H16BrN5OS B494763 N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B494763.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine is an aromatic amine.
Aplicaciones Científicas De Investigación
Detection and Quantification in Severe Intoxication Cases
A study by Poklis et al. (2014) presented a method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of N-benzyl phenethylamine derivatives like 25B-NBOMe in serum and urine in cases of severe intoxication. This method is significant for clinical toxicology as it aids in the accurate identification of these compounds in intoxication incidents (Poklis et al., 2014).
Identifying Optimal Binding Conformation for Serotonin Receptor Agonists
Juncosa et al. (2013) conducted research focusing on the structure and binding conformation of potent N-benzylphenethylamine serotonin receptor agonist ligands. This study involved synthesizing a series of analogues based on the structure of potent agonists like 25B-NBOMe, contributing to a better understanding of their binding mechanisms and aiding in the development of selective serotonin receptor agonists (Juncosa et al., 2013).
Toxicokinetics and Analytical Toxicology of NBOMe Derivatives
Richter et al. (2019) explored the toxicokinetics and analytical toxicology of novel NBOMe derivatives. Their study included the identification of phase I and II metabolites, determination of enzymes involved in metabolic steps, and evaluation of toxicological detectability. This research is crucial in forensic and clinical toxicology for identifying NBOMe derivatives in cases of abuse and intoxication (Richter et al., 2019).
Metabolism Study in Rats
Kanamori et al. (2002) studied the in vivo metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in rats, which shares structural similarities with the N-benzyl phenethylamine derivatives. Their findings suggest multiple metabolic pathways and are significant in understanding the metabolism and potential toxicological impacts of related compounds (Kanamori et al., 2002).
Propiedades
Fórmula molecular |
C12H16BrN5OS |
|---|---|
Peso molecular |
358.26g/mol |
Nombre IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H16BrN5OS/c1-18-12(15-16-17-18)20-6-5-14-8-9-7-10(13)3-4-11(9)19-2/h3-4,7,14H,5-6,8H2,1-2H3 |
Clave InChI |
MWVFSBOSJAKLQG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B494683.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B494684.png)
![1-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494685.png)


![2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol](/img/structure/B494691.png)
![({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)methylamine](/img/structure/B494692.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B494693.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(3-pyridinylmethyl)amine](/img/structure/B494694.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B494695.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine](/img/structure/B494701.png)
![2-{2-Chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B494702.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B494703.png)
